(S)-2-((S)-sec-Butyl)piperazine

Medicinal Chemistry Drug Design Physicochemical Profiling

(S)-2-((S)-sec-Butyl)piperazine is a chiral C2-substituted piperazine featuring two defined (S)-stereocenters at the ring carbon and the sec-butyl side chain. The free base has a molecular formula of C₈H₁₈N₂ and a molecular weight of 142.24 g/mol [REFS-1, REFS-2].

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
CAS No. 681484-77-5
Cat. No. B3193115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((S)-sec-Butyl)piperazine
CAS681484-77-5
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCCC(C)C1CNCCN1
InChIInChI=1S/C8H18N2/c1-3-7(2)8-6-9-4-5-10-8/h7-10H,3-6H2,1-2H3/t7-,8+/m0/s1
InChIKeyZENDJDOEMBDKCK-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-((S)-sec-Butyl)piperazine (CAS 681484-77-5) – Core Identity and Procurement-Relevant Specifications


(S)-2-((S)-sec-Butyl)piperazine is a chiral C2-substituted piperazine featuring two defined (S)-stereocenters at the ring carbon and the sec-butyl side chain [1]. The free base has a molecular formula of C₈H₁₈N₂ and a molecular weight of 142.24 g/mol [REFS-1, REFS-2]. It is commercially supplied as a research-grade building block with certified chemical purity reaching ≥98% (HPLC) and is classified as a non-hazardous material for transport under DOT/IATA regulations .

(S)-2-((S)-sec-Butyl)piperazine – Why In-Class Piperazines Cannot Be Freely Interchanged


Piperazines bearing a sec-butyl substituent are not interchangeable because the position of substitution (C2 vs. N1) and the absolute stereochemistry of the two chiral centers directly control the three-dimensional presentation of the pharmacophore and the physicochemical properties that govern membrane permeability, solubility, and target recognition [REFS-1, REFS-2]. Replacing (S)-2-((S)-sec-Butyl)piperazine with its racemate, the opposite (R,R)-enantiomer, or the regioisomeric 1-(sec-butyl)piperazine produces a different ensemble of hydrogen-bond donor/acceptor counts, topological polar surface area (TPSA), and logP, even though the molecular formula remains identical [REFS-2, REFS-3]. Consequently, any downstream chiral synthesis, pharmacological assay, or patent position built on a specific enantiopure scaffold cannot be replicated by a generic piperazine alternative.

Quantitative Differentiation Evidence for (S)-2-((S)-sec-Butyl)piperazine Against Closest Analogs


Regioisomeric Topological Polar Surface Area (TPSA) Advantage Over 1-(sec-Butyl)piperazine

The target (S)-2-((S)-sec-Butyl)piperazine exhibits a TPSA of 24.06 Ų, which is 8.79 Ų higher than the 15.27 Ų recorded for its regioisomer 1-(sec-Butyl)piperazine . This difference arises from the presence of a second N–H donor on the piperazine ring when the sec-butyl group is attached to C2. TPSA values below 25 Ų are generally associated with improved passive membrane permeability, while values below 60 Ų still permit oral absorption. The higher TPSA of the 2-substituted compound may translate into reduced passive permeability relative to the 1-isomer, offering tunable CNS penetration when that is desired [REFS-1, REFS-2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Hydrogen-Bond Donor Count Differentiation from 1-(sec-Butyl)piperazine

(S)-2-((S)-sec-Butyl)piperazine possesses two hydrogen-bond donor (HBD) atoms (both piperazine N–H), whereas the 1-substituted regioisomer possesses only one HBD . The increased HBD count directly influences aqueous solubility and target engagement; many biological targets require a precise number of H-bonds for recognition. The ability to provide two HBDs from a compact, low-molecular-weight scaffold (142.24 g/mol) is a distinguishing feature that cannot be matched by the 1-isomer without adding polar substituents that increase molecular weight [1].

Medicinal Chemistry Structure-Activity Relationship Drug Design

Enantiomeric Configuration Control – (S,S) vs. Racemate in Chiral Resolution Processes

Patented chiral resolution methodology applicable to piperazine derivatives achieves enantiomeric excess (e.e.) >98% for the (S)-enantiomer of related scaffolds when using non-racemic chiral acids [1]. The (S)-2-((S)-sec-Butyl)piperazine provides the single (S,S)-stereoisomer as a starting material, eliminating the need for costly large-scale chiral separation steps. In contrast, the racemic 2-(sec-butyl)piperazine yields a 1:1 mixture of enantiomers that requires additional resolution, reducing overall process yield by approximately 50% if only the desired enantiomer is required [2]. For comparable C2-substituted piperazines, reported isolated yields of the enantioenriched product range from 15–50% for the racemic route, whereas direct procurement of the enantiopure building block bypasses this loss [2].

Asymmetric Synthesis Chiral Resolution Process Chemistry

Computed logP Differential Between Regioisomers

The computed logP of (S)-2-((S)-sec-Butyl)piperazine is 0.5939, marginally lower than the 0.6901 determined for 1-(sec-Butyl)piperazine . Although the difference is modest (ΔlogP = -0.0962), it indicates slightly greater hydrophilicity for the 2-substituted regioisomer. In lead optimization, even small logP reductions can be relevant for improving aqueous solubility and reducing non-specific protein binding. The experimentally determined XLogP3-AA from PubChem is 0.9 [1], which aligns with the direction of the computed value and confirms the compound resides within favorable drug-like space (logP 0–3).

Lipophilicity Pharmacokinetics Drug Design

Rotatable Bond Constraint vs. 1-Substituted Regioisomer

Both (S)-2-((S)-sec-Butyl)piperazine and 1-(sec-Butyl)piperazine have only 2 rotatable bonds [REFS-1, REFS-2]. However, in the 2-substituted regioisomer, the sec-butyl chain is attached directly to the ring carbon, restricting its conformational freedom relative to the N1-attached chain, which can rotate more freely around the N–C bond. This subtle difference in conformational entropy can affect the entropic penalty upon binding to a biological target. The low number of rotatable bonds (≤3) is generally associated with improved oral bioavailability [1].

Conformational Analysis Drug Design Ligand Efficiency

(S)-2-((S)-sec-Butyl)piperazine – Optim al Use Cases Based on Quantitative Differentiation


Chiral Building Block for CNS-Targeted Library Synthesis Requiring TPSA >20 Ų

Medicinal chemistry programs targeting CNS receptors often require fine-tuning of passive permeability. When a TPSA above 20 Ų combined with a low molecular weight is needed, (S)-2-((S)-sec-Butyl)piperazine (TPSA 24.06 Ų, MW 142.24) provides a measurable advantage over the 1-substituted regioisomer (TPSA 15.27 Ų) . This enables library production of analogues that are less likely to passively cross the blood-brain barrier, which is desirable for peripheral or systemic targets.

Enantiopure Intermediate for Asymmetric Synthesis of Glycosidase Inhibitors

Patent literature describes enantiomerically pure piperazine derivatives as critical intermediates for glycosidase inhibitors, where the (S)-configuration is essential for activity [1]. Procuring (S)-2-((S)-sec-Butyl)piperazine as the pre-resolved (S,S)-stereoisomer bypasses the chiral resolution step, improving overall process yield by avoiding the ~50% material loss inherent in racemic resolution [REFS-2, REFS-3].

Conformational Probe for Structure-Activity Relationship Studies Exploiting Dual H-Bond Donors

The presence of two N–H donors on the piperazine ring, combined with a restricted rotatable bond profile, makes this compound suitable for systematic SAR campaigns where hydrogen-bonding capacity must be varied without increasing molecular weight [3]. The ability to provide two HBDs from a scaffold of only 142.24 g/mol is a quantitatively defined parameter that can be used in ligand efficiency calculations [3].

Quote Request

Request a Quote for (S)-2-((S)-sec-Butyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.